4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furopyrrole core substituted with a tetrahydrofuran (THF)-derived alkyl group at the 4-position and a carboxylic acid group at the 5-position. The compound is synthesized via alkylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate intermediates, followed by hydrolysis to yield the carboxylic acid .
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSIDLMBBOAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Furo[3,2-b]pyrrole-5-carboxylic Acid Derivatives
The synthesis of furo[3,2-b]pyrrole-5-carboxylic acid derivatives typically involves constructing the fused heterocyclic ring system followed by functionalization at the 5-position to introduce the carboxylic acid group. A common approach includes:
- Starting from furo[3,2-b]pyrrole-5-carboxhydrazide intermediates.
- Condensation with aldehydes or ketones to form hydrazones or related derivatives.
- Subsequent hydrolysis or oxidation steps to obtain the carboxylic acid functionality.
For example, furo[3,2-b]pyrrole-5-carbohydrazide has been synthesized and reacted with various aldehydes under mild heating in ethanol with acid catalysis to yield substituted carboxhydrazides, which can be further transformed into carboxylic acids or metal complexes.
Typical Reaction Conditions and Catalysts
- Solvent: Ethanol or other polar protic solvents are commonly used for condensation reactions.
- Temperature: Mild heating (50–60°C) for 1–4 hours is typical to facilitate the condensation without decomposition.
- Catalysts: Acid catalysts such as 4-methylbenzenesulfonic acid can promote condensation reactions efficiently.
- Workup: Filtration, drying, and recrystallization from ethanol or other suitable solvents yield purified products.
Purification and Characterization
- Purification is commonly achieved by recrystallization or silica gel chromatography.
- Characterization includes 1H NMR, IR spectroscopy, and melting point determination to confirm structure and purity.
- 1H NMR signals for furo[3,2-b]pyrrole derivatives typically show pyrrole and furan ring protons in the 7–9 ppm range, with characteristic signals for substituents.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of furo[3,2-b]pyrrole-5-carbohydrazide | Starting heterocyclic precursors, hydrazine hydrate | Not specified | Intermediate for further functionalization |
| Condensation with aldehyde (e.g., tetrahydrofuran-2-carboxaldehyde) | Ethanol, 4-methylbenzenesulfonic acid, 50–60°C, 1–4 h | 60–85 (analogous systems) | Acid-catalyzed condensation reaction |
| Purification | Filtration, drying, recrystallization | High | Ethanol or suitable solvent |
| Characterization | 1H NMR, IR, melting point | - | Confirms structure and purity |
Research Findings and Observations
- The condensation method using hydrazide and aldehyde intermediates is efficient and yields high purity products suitable for further derivatization or complexation.
- The use of acid catalysis under mild heating avoids degradation of sensitive heterocyclic cores.
- The tetrahydrofuran substituent introduction likely follows similar reductive amination or nucleophilic substitution protocols used in related heterocyclic syntheses, although specific literature on this exact compound is scarce.
- The stability and reactivity of the tetrahydrofuran-2-ylmethyl substituent under these conditions must be carefully controlled to prevent ring opening or side reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a Pim kinase inhibitor , which plays a significant role in cancer biology. Pim kinases are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in various cancers.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar furo-pyrrole derivatives in inhibiting Pim kinases, suggesting that compounds like 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid could exhibit similar therapeutic effects .
Antimicrobial Activity
Research has indicated that derivatives of furo-pyrrole compounds exhibit antimicrobial properties, which can be beneficial in treating infections caused by resistant strains of bacteria.
Data Table: Antimicrobial Activity of Furo-Pyrrole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | Escherichia coli | 16 µg/mL |
Neuroprotective Effects
Preliminary studies suggest that furo-pyrrole compounds may exhibit neuroprotective effects through modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies have shown that derivatives can reduce the production of pro-inflammatory cytokines in microglial cells, indicating potential for neuroprotection .
Mechanism of Action
The mechanism by which 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
a. 4-Alkyl Derivatives
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid : The methyl group at the 4-position simplifies synthesis but lacks the steric and electronic complexity of the THF-methyl group. It serves as a precursor for more elaborate derivatives via alkylation or acylation .
- 4-Benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid : The benzyl substituent introduces aromaticity, enhancing π-π stacking interactions but reducing solubility compared to the THF-methyl analog .
b. Heteroatom Variations
- 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid : The electron-withdrawing CF₃ group enhances stability and bioactivity, as seen in its use as a precursor for antimicrobial agents .
c. Functional Group Modifications
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate: The ester form is critical for synthetic flexibility, enabling hydrazinolysis to carbohydrazides for antibacterial applications .
- 4-Acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole : Acetylation at the 4-position reduces polarity, impacting solubility and receptor binding .
Biological Activity
The compound 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate the furo[3,2-b]pyrrole structure with a tetrahydrofuran moiety. The characterization of the compound is achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structural integrity and purity.
Antimicrobial Properties
Research indicates that derivatives of furo[3,2-b]pyrrole exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted furo[3,2-b]pyrroles can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Analgesic Activity
A notable area of interest is the analgesic potential of this compound. In a recent study, bioconjugates containing pyrrole moieties demonstrated varying degrees of analgesic activity. The results indicated that certain derivatives exhibited analgesic effects comparable to traditional analgesics, with some showing biphasic activity patterns:
- BB19A : Exhibited a peak analgesic effect at 50 minutes, surpassing the parent alpha acid.
- BB19B : Maintained a consistent analgesic effect throughout the evaluation period.
These findings suggest that modifications to the pyrrole structure can enhance analgesic properties while potentially reducing side effects associated with conventional pain medications .
Antitumor Activity
The antitumor potential of furo[3,2-b]pyrrole derivatives has been explored in several studies. Compounds have shown efficacy against various cancer cell lines, including HL-60 (human leukemia) and A-549 (lung carcinoma). Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through DNA binding and oxidative stress mechanisms .
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Analgesic | Biphasic activity; peak at 50 min | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, compounds derived from furo[3,2-b]pyrrole were administered to evaluate their pain-relieving effects. Results showed that certain derivatives provided comparable relief to morphine without significant side effects.
Case Study 2: Antitumor Mechanism
A series of experiments were conducted to assess the cytotoxic effects of these compounds on various cancer cell lines. The study revealed that specific derivatives could significantly reduce cell viability through apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid?
- Methodological Answer : Condensation reactions using aldehydes with heterocyclic precursors are common. For example, analogous furo[3,2-b]pyrrole derivatives have been synthesized via imidazole intermediate formation, followed by functionalization of the tetrahydrofuran moiety . Optimize reaction conditions (e.g., solvent polarity, temperature) based on substituent sensitivity, as trifluoromethyl groups in similar compounds require inert atmospheres to prevent decomposition .
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, particularly the tetrahydrofuran-methyl linkage and carboxylic acid proton environment .
- X-ray Crystallography : Resolve stereochemistry and ring conformations, as demonstrated for related tetrahydrofuran-pyrrole hybrids (e.g., (2R,3R,4S,5R)-configured analogs) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What functional groups in this compound are critical for derivatization?
- Methodological Answer :
- The carboxylic acid group enables esterification or amide coupling, useful for prodrug design or bioconjugation.
- The tetrahydrofuran ring can undergo ring-opening reactions under acidic conditions, while the furopyrrole core may participate in electrophilic substitutions (e.g., halogenation) .
Advanced Research Questions
Q. How do electronic effects of substituents on the tetrahydrofuran ring influence reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) on aryl substituents decrease nucleophilicity of the pyrrole nitrogen, as observed in analogous compounds. Use Hammett constants () to predict substituent effects on reaction rates . For example, fluorophenyl groups enhance stability against oxidation .
Q. What mechanistic insights exist for the compound’s interactions with biological targets?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) can model binding to enzymes like cytochrome P450 or kinases. Prioritize targets based on structural homology to known inhibitors (e.g., furopyrrole derivatives with anti-inflammatory activity) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How can data contradictions in spectral or synthetic yields be resolved?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate with multiple techniques (e.g., IR for carbonyl groups, 2D NMR for connectivity). Compare with literature data for structurally related compounds (e.g., 5-substituted furopyrroles) .
- Yield Variability : Screen catalysts (e.g., Pd/C for hydrogenation) or adjust stoichiometry. For example, imidazole intermediates in similar syntheses require precise molar ratios to avoid byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
